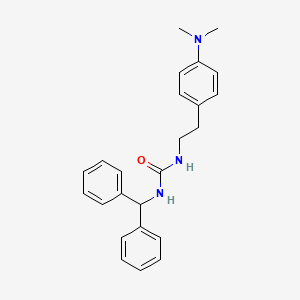

1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-[2-[4-(dimethylamino)phenyl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O/c1-27(2)22-15-13-19(14-16-22)17-18-25-24(28)26-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23H,17-18H2,1-2H3,(H2,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAYDVZMSTVMOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea typically involves the reaction of benzhydryl chloride with 4-(dimethylamino)phenethylamine in the presence of a base, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

Oxidation: Benzhydryl ketones and corresponding oxides.

Reduction: Secondary and tertiary amines.

Substitution: Substituted benzhydryl derivatives.

Scientific Research Applications

1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as anti-inflammatory and analgesic actions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems and inflammatory pathways.

Comparison with Similar Compounds

Table 1: Reactivity Comparison of Amine-Containing Compounds

| Compound | Degree of Conversion (%) | Key Reactivity Factor |

|---|---|---|

| Ethyl 4-(dimethylamino) benzoate | 85 ± 3 | High electron donation, low steric |

| 2-(dimethylamino) ethyl methacrylate | 72 ± 4 | Moderate steric hindrance |

| 1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea | Not reported | Predicted steric hindrance from benzhydryl |

Structural and Functional Analogues from Morpholino-Triazine Derivatives

Compounds in , such as 1-(4-[(4-(Dimethylamino)piperidin-1-yl)carbonyl]phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (26), share the urea backbone but differ in substituents. Key distinctions include:

- In contrast, the benzhydryl group in the query compound may favor hydrophobic interactions with protein pockets.

- Bioactivity: Morpholino-triazine derivatives are linked to kinase inhibition, while benzhydryl-containing ureas are often explored for GPCR modulation.

Table 2: Structural Comparison of Urea Derivatives

Physical and Chemical Properties

highlights the safety profile of a structurally related urea compound (1-(dimethylamino)-3-[4-[[4-(dimethylaminocarbamoylamino)phenyl]methyl]phenyl]urea), which shares dimethylamino groups. Key observations:

- Solubility: Dimethylamino groups improve aqueous solubility compared to non-polar analogs.

- Stability : Urea linkages are generally stable under physiological conditions but may hydrolyze under acidic or enzymatic conditions.

Research Implications and Limitations

- Its benzhydryl group may confer unique selectivity in drug discovery contexts.

- The dimethylamino phenethyl moiety could balance solubility and membrane permeability.

- Further studies are needed to validate its pharmacokinetic and toxicological profiles.

Key Gaps :

- No experimental data on binding affinity or metabolic stability for this specific compound.

- Limited comparative studies on urea derivatives with bulky aromatic substituents.

Biological Activity

1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea can be described by its molecular formula, C20H24N2O, and its IUPAC name. The compound features a benzhydryl group and a dimethylaminophenethyl moiety, which contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O |

| Molecular Weight | 324.42 g/mol |

| IUPAC Name | 1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea |

The biological activity of 1-benzhydryl-3-(4-(dimethylamino)phenethyl)urea is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound has been studied for its potential as an inhibitor of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and have implications in cancer metastasis and tissue repair .

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit MMP activity, thereby affecting tumor progression and metastasis.

- Receptor Modulation : It is hypothesized that the dimethylamino group enhances binding affinity to specific receptors, influencing signaling pathways related to cell proliferation and survival.

Biological Activity

Research indicates that 1-benzhydryl-3-(4-(dimethylamino)phenethyl)urea exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inhibiting cancer cell migration and invasion through MMP inhibition.

- Neuroprotective Effects : The dimethylamino group may confer neuroprotective effects, potentially aiding in conditions like neurodegeneration.

- Antimicrobial Properties : Some studies have indicated that similar compounds exhibit antimicrobial activity, warranting further investigation into this aspect for 1-benzhydryl-3-(4-(dimethylamino)phenethyl)urea.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-benzhydryl-3-(4-(dimethylamino)phenethyl)urea:

- Matrix Metalloproteinase Inhibition : A study highlighted the importance of structural modifications in enhancing MMP inhibition. Compounds with similar structural features demonstrated significant inhibition of MMPs, suggesting that 1-benzhydryl-3-(4-(dimethylamino)phenethyl)urea could follow suit .

- Cell Migration Studies : In vitro assays showed that compounds targeting MMPs reduced the migration of cancer cells. This points to a potential application for 1-benzhydryl-3-(4-(dimethylamino)phenethyl)urea in cancer therapy.

- Neuroprotective Screening : Related compounds have been screened for neuroprotective effects against oxidative stress-induced cell death, indicating a possible therapeutic avenue for neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of urea derivatives typically involves coupling aromatic amines with isocyanates or carbamoyl chlorides. For this compound, a two-step approach is recommended:

Amine Activation : React 4-(dimethylamino)phenethylamine with triphosgene to generate the corresponding isocyanate intermediate.

Urea Formation : Introduce benzhydrylamine under anhydrous conditions (e.g., dry DMF or THF) at 80–100°C for 12–24 hours .

Optimization Strategies :

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer: A multi-technique approach ensures structural fidelity and purity:

Note : For quantitative purity, use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this urea derivative to enhance pharmacological activity?

Methodological Answer: SAR studies require systematic structural modifications:

- Core Modifications : Replace benzhydryl with substituted biphenyl groups to assess steric effects .

- Side-Chain Variations : Substitute the dimethylamino group with morpholino or piperazinyl moieties to modulate solubility and target affinity .

- Biological Testing :

- In vitro assays: Measure inhibition constants (Ki) against target enzymes (e.g., kinases) using fluorescence polarization.

- Molecular docking: Use AutoDock Vina to predict binding interactions with protein active sites .

Data Contradiction Resolution : If activity decreases despite favorable computational predictions, evaluate metabolic stability (e.g., hepatic microsomal assays) to identify rapid degradation pathways .

Q. What strategies can address low aqueous solubility in preclinical testing?

Methodological Answer: Poor solubility (common in urea derivatives) can be mitigated via:

- Formulation Optimization :

- Prodrug Design : Introduce phosphate or hemisuccinate groups at the dimethylamino moiety to enhance hydrophilicity .

Validation : Assess solubility improvements via shake-flask method (pH 1.2–7.4 buffers) and confirm bioavailability in rodent models .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer: Discrepancies often arise from pharmacokinetic limitations:

- Troubleshooting Steps :

- Measure plasma protein binding (equilibrium dialysis) to identify high binding (>95%) that reduces free drug availability .

- Conduct CYP450 inhibition assays to detect metabolic instability (e.g., CYP3A4/2D6 involvement) .

- Evaluate tissue penetration using radiolabeled analogs in biodistribution studies .

Case Study : If in vitro IC50 = 50 nM but in vivo ED50 > 10 mg/kg, optimize dosing regimens (e.g., BID administration) or use pharmacokinetic boosters (e.g., ritonavir) .

Q. What metabolic pathways should be prioritized for investigation, and how can primary metabolites be identified?

Methodological Answer:

Q. How should selectivity assays be designed to minimize off-target effects?

Methodological Answer:

- Panel Screening : Test against 50+ related targets (e.g., GPCRs, ion channels) at 10 µM .

- Counter-Screening : Include structurally similar urea derivatives (e.g., 1-phenyl-3-aryl ureas) to assess cross-reactivity .

- Cellular Models : Use CRISPR-engineered cell lines lacking the target protein to confirm on-mechanism effects .

Data Interpretation : A selectivity index (SI) >100 (IC50 off-target/IC50 on-target) indicates suitability for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.